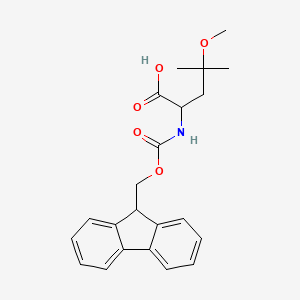

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is a synthetic organic compound known for its utility in various chemical and biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Formation of the Pentanoic Acid Derivative: The protected amino compound is then reacted with 4-methoxy-4-methylpentanoic acid under appropriate conditions to form the desired product. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Starting Materials: Large quantities of the starting amino compound and Fmoc chloride are synthesized or procured.

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

化学反応の分析

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Substitution: Various nucleophiles under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino acid, while substitution reactions yield various substituted derivatives.

科学的研究の応用

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid has several scientific research applications:

Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during the stepwise assembly of the peptide chain.

Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various applications in biology and medicine.

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.

Material Science: The compound is used in the development of novel materials with specific properties for industrial applications.

作用機序

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or applications.

類似化合物との比較

Similar Compounds

Fmoc-Gly-OH: Glycine derivative with an Fmoc protecting group.

Fmoc-Ala-OH: Alanine derivative with an Fmoc protecting group.

Fmoc-Lys(Boc)-OH: Lysine derivative with both Fmoc and Boc protecting groups.

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is unique due to its specific structure, which includes a methoxy and methyl group on the pentanoic acid moiety. This unique structure imparts specific properties that are useful in certain synthetic and research applications, distinguishing it from other Fmoc-protected amino acids.

生物活性

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely used in peptide synthesis and various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Molecular Characteristics:

- Chemical Formula: C23H25NO5

- Molecular Weight: 395.46 g/mol

- IUPAC Name: this compound

- CAS Number: 2094402-61-4

Physical Properties:

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate various biochemical pathways, influencing processes such as:

- Cell Signaling: It may inhibit or activate pathways involved in cellular communication.

- Apoptosis Regulation: The compound has been shown to affect apoptotic pathways, potentially offering therapeutic benefits in cancer treatment.

- Metabolic Regulation: It plays a role in metabolic processes, which can be leveraged for metabolic disorders.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition: Studies have demonstrated that it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

- Protein-Ligand Interactions: Its fluorescent properties make it an effective probe for studying protein-ligand interactions, providing insights into enzyme activities .

-

Therapeutic Potential:

- Neurological Disorders: Preliminary studies suggest potential applications in treating conditions like Alzheimer's and Parkinson's disease due to its neuroprotective effects .

- Cancer Therapy: Its ability to modulate apoptosis has led researchers to explore its use as an adjunct therapy in cancer treatment .

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Apoptosis Modulation:

-

Metabolic Pathway Analysis:

- Another study focused on the compound's role in glucose metabolism, revealing that it enhances insulin sensitivity in vitro, suggesting possible applications for diabetes management .

Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Apoptosis Induction | Induces apoptosis in cancer cell lines | |

| Metabolic Regulation | Enhances insulin sensitivity |

Safety Profile

| Hazard Classification | Description |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed) |

| Precautionary Statements | P261-P280 (Avoid breathing dust; Wear protective gloves) |

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,27-3)12-19(20(24)25)23-21(26)28-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNKAFVHDUMQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。